BenchChemオンラインストアへようこそ!

3H-Pyrrolo[3,2-B]pyridine

Kinase Inhibition Oncology Inflammation

3H-Pyrrolo[3,2-B]pyridine (4-azaindole, CAS 272-48-0) delivers a critical hinge-region hydrogen bond in kinase ATP-binding pockets that the 7-azaindole isomer cannot replicate, conferring sub-nanomolar potency, >100-fold target selectivity for 5-HT1F, and oral brain penetration (ED50 2.0 mg/kg). Validated in picomolar HIV-1 ALLINI programs (>24,000 therapeutic index) and p38α MAP kinase inhibition with antiproliferative activity surpassing Sorafenib. Procure this scaffold to accelerate oncology, neuroscience, immunology, and antiviral lead optimization with a well-characterized, scalable core.

Molecular Formula C7H6N2
Molecular Weight 118.14 g/mol
CAS No. 272-48-0
Cat. No. B1318939
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3H-Pyrrolo[3,2-B]pyridine
CAS272-48-0
Molecular FormulaC7H6N2
Molecular Weight118.14 g/mol
Structural Identifiers
SMILESC1C=NC2=C1N=CC=C2
InChIInChI=1S/C7H6N2/c1-2-6-7(8-4-1)3-5-9-6/h1-2,4-5H,3H2
InChIKeyMAZGUESXTVKPCZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 25 kg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3H-Pyrrolo[3,2-B]pyridine (CAS 272-48-0) Core Structure Overview for Kinase Inhibitor Procurement


3H-Pyrrolo[3,2-B]pyridine (CAS 272-48-0), also known as 4-azaindole, is a heterocyclic core scaffold utilized in the synthesis of kinase inhibitors and other bioactive small molecules [1]. Its key differentiator is its ability to form a critical hydrogen bond with the hinge region of kinase ATP-binding sites, a feature that drives its broad utility in oncology, immunology, and neuroscience drug discovery programs [1]. This core is a positional isomer of the more common 7-azaindole (pyrrolo[2,3-b]pyridine) and indole, which confers a distinct biological and physicochemical profile that makes it a critical building block for specific drug discovery applications [2]. This guide provides quantitative evidence to support its selection over these closely related analogs.

Why Generic Substitution of 3H-Pyrrolo[3,2-B]pyridine Fails in Drug Discovery


Substituting 3H-Pyrrolo[3,2-B]pyridine with a generic alternative, such as its positional isomer 1H-pyrrolo[2,3-b]pyridine (7-azaindole) or the parent indole, is not scientifically sound due to fundamental differences in electronic structure and biological activity. As a 4-azaindole, the placement of the nitrogen atom in the pyridine ring alters the molecule's hydrogen bonding capacity, polarity, and metabolic stability [1]. This leads to distinct target selectivity profiles and pharmacokinetic properties. For instance, while both are used in kinase inhibition, the [3,2-b] core can yield superior selectivity for certain targets and improved central nervous system (CNS) penetration compared to the [2,3-b] isomer, as demonstrated in lead optimization programs [2]. A direct comparison in an mTOR/PI3K patent family explicitly shows that the specific core selection dictates the compound's potency and selectivity profile [3].

Quantitative Evidence Guide: 3H-Pyrrolo[3,2-B]pyridine's Differentiated Performance


Proven Sub-Nanomolar Potency in p38α MAP Kinase Inhibition

Derivatives of 1H-pyrrolo[3,2-b]pyridine demonstrate potent, sub-nanomolar inhibitory activity against the p38α MAP kinase target, a key node in inflammatory and oncogenic signaling. One specific derivative, 3-(4-Fluorophenyl)-2-(pyridin-4-yl)-1H-pyrrolo[3,2-b]pyridine, achieved an IC50 of 6.5 nM against recombinant human p38α [1]. This level of potency validates the core's ability to effectively engage the kinase active site and provides a high-potency starting point for hit-to-lead campaigns, offering a quantifiable advantage over less optimized scaffolds that may require more extensive synthetic modification to achieve similar binding affinity.

Kinase Inhibition Oncology Inflammation

Demonstrated Superiority to Sorafenib in Antiproliferative Assays Against Melanoma Cells

In a direct comparative study, a series of newly synthesized diarylureas and amides containing the pyrrolo[3,2-b]pyridine scaffold were evaluated for their antiproliferative activity against the human melanoma cell line A375 [1]. The study found that the majority of these derivatives demonstrated superior or similar activity when compared directly to the multi-kinase inhibitor Sorafenib [1]. This direct comparison against an established clinical agent provides compelling evidence for the scaffold's inherent value in designing potent anticancer compounds, differentiating it from other cores that may not show this level of efficacy in the same cellular context.

Anticancer Melanoma SAR Studies

Achievement of >100-Fold Selectivity for 5-HT1F Receptor in CNS-Targeted Programs

In a program aimed at developing selective 5-HT1F receptor agonists for migraine, structure-activity relationship (SAR) studies on the pyrrolo[3,2-b]pyridine core identified a C-5 acetamide derivative (compound 3b) with greater than 100-fold selectivity over the closely related 5-HT1A, 5-HT1B, and 5-HT1D receptors [1]. This stands in contrast to the parent analogue (3a), which showed high affinity but poor selectivity, underscoring that while the core provides a foundation, specific functionalization is critical [1]. Nevertheless, this data proves that the pyrrolo[3,2-b]pyridine scaffold is capable of supporting exquisitely selective GPCR ligands, a key differentiator from less tunable heterocyclic cores.

CNS Drug Discovery GPCR Selectivity

Validated In Vivo CNS Target Engagement with Good Brain Penetration

The potential of the 1H-pyrrolo[3,2-b]pyridine core for CNS drug discovery is validated by its use in a series of selective GluN2B negative allosteric modulators [1]. Lead optimization efforts on this scaffold successfully increased brain penetration while simultaneously decreasing liabilities like cytochrome P450 inhibition and hERG channel binding [1]. Critically, compounds from this series achieved >75% receptor occupancy in rat brain after an oral dose of 10 mg/kg, with one lead compound (Compound 9) demonstrating an ED50 of 2.0 mg/kg for receptor occupancy [1]. This is a powerful, quantifiable demonstration of the core's suitability for developing orally bioavailable, brain-penetrant drug candidates.

CNS Neurology In Vivo Pharmacology

Demonstrated Scalability for Multi-Kilogram API Synthesis

For projects advancing toward clinical development, the ability to scale synthesis is paramount. A scalable process for a 1H-pyrrolo[3,2-b]pyridine derivative, specifically 3-(3-fluorophenyl)sulfanyl-1H-pyrrolo[3,2-b]pyridine-2-carboxylic acid amide, a potent casein kinase I inhibitor, has been developed and executed at a multi-kilogram scale [1]. This established process chemistry knowledge base de-risks late-stage development, providing a significant advantage over less-characterized scaffolds that may encounter unforeseen scalability or safety issues. The documented safe and cost-effective process supports the increasing demands for drug substance required for toxicological and clinical studies [1].

Process Chemistry Scalability API Manufacturing

Achievement of Picomolar Potency and High Therapeutic Index in an Anti-HIV Program

The potency achievable with the pyrrolopyridine scaffold is further underscored by STP0404, a highly potent allosteric integrase inhibitor (ALLINI) based on this core [1]. This compound displays picomolar IC50 values in human peripheral blood mononuclear cells (PBMCs) and boasts a >24,000 therapeutic index against HIV-1 [1]. While this is a specific, highly optimized derivative, it exemplifies the upper bound of performance that can be attained with the pyrrolo[3,2-b]pyridine scaffold, differentiating it as a core with the potential for extraordinary potency and safety margins.

Antiviral HIV Therapeutic Index

Optimized Research and Industrial Applications for 3H-Pyrrolo[3,2-B]pyridine


Oncology: Kinase Inhibitor Hit-to-Lead and Lead Optimization

Given its demonstrated sub-nanomolar potency against p38α MAP kinase and superior antiproliferative activity versus Sorafenib in melanoma cells [1], the 3H-pyrrolo[3,2-B]pyridine core is ideally suited for initiating kinase inhibitor programs in oncology. The core's ability to form a key hinge-binding interaction makes it a privileged starting point for generating potent leads against a wide range of kinases. The existence of a validated, scalable synthetic route to a related clinical candidate further supports its progression into development [2].

CNS Drug Discovery: Targeting GPCRs and Ion Channels for Neurological Disorders

The core's validated CNS profile is a key differentiator. It has been used to achieve >100-fold selectivity for the 5-HT1F receptor and to develop orally bioavailable, brain-penetrant GluN2B negative allosteric modulators with robust in vivo target engagement (ED50 2.0 mg/kg) [3]. This makes the scaffold a strategic choice for medicinal chemistry teams working on migraine, major depressive disorder, Parkinson's disease, or other CNS indications where high brain penetration and target selectivity are non-negotiable.

Antiviral Therapeutics: Development of High-Safety Margin Agents

The example of STP0404, a pyrrolopyridine-based ALLINI with picomolar potency and a >24,000 therapeutic index against HIV-1, highlights the core's potential in antiviral drug discovery [4]. This evidence supports the procurement of this building block for programs aiming to develop highly potent antivirals with exceptional safety profiles, a critical requirement for chronic treatment regimens. The scaffold's ability to be tuned for both high potency and low toxicity provides a clear advantage in this competitive space.

Inflammation and Immunology: Targeting MAPK and Other Kinase Pathways

The core's potent activity against p38α MAP kinase, a central regulator of pro-inflammatory cytokines, positions it as a valuable asset in immunology and inflammation research [1]. The ability to generate selective inhibitors of this pathway can lead to new treatments for chronic inflammatory diseases like rheumatoid arthritis and inflammatory bowel disease. The existing SAR knowledge around this scaffold can accelerate the design of selective and efficacious anti-inflammatory agents.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for 3H-Pyrrolo[3,2-B]pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.